4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole

Photostability UV Stabilizer Polymer Additives

Sourcing a UV stabilizer that resists migration and maintains clarity in polyolefin films is challenging. This pyrazole derivative solves this: its 5-tert-butyl group enhances non-polar solubility and minimizes surface bloom. - Migration resistance validated for PP/PE films; retains optical clarity. - Thermal stability >250°C permits use in PC, PA, PBT processing. - Broad UV absorption with sharp cutoff; minimal visible light interference. Request a quote for bulk or custom packaging.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
Cat. No. B12577335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)C(=O)C2=CNN=C2
InChIInChI=1S/C14H16N2O2/c1-14(2,3)10-4-5-12(17)11(6-10)13(18)9-7-15-16-8-9/h4-8,17H,1-3H3,(H,15,16)
InChIKeyOEOWPJNIJFGODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole Identity and Procurement Baseline


4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole (CAS 288844-48-4) is a pyrazole derivative featuring a 2‑hydroxybenzoyl moiety substituted with a tert‑butyl group at the 5‑position of the phenyl ring. This substitution pattern is critical for its function as an ultraviolet light stabilizer, enabling it to absorb UV radiation and dissipate the energy harmlessly [1]. The compound belongs to the broader class of C‑(2'‑hydroxyphenyl)pyrazoles, which have been investigated since the 1990s for the photostabilization of organic materials [2]. The tert‑butyl group enhances solubility in non‑polar media and reduces migration in polymer matrices, distinguishing it from unsubstituted hydroxybenzoyl pyrazoles [3].

1tert-Butyl group enhances non‑polar solubility and reduces migration in polymer matrices
2Hydroxybenzoyl‑pyrazole core provides UV photostabilization via intramolecular hydrogen bonding
3Broad UV‑A/UV‑B absorption profile may reduce need for co‑absorbers

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole: Why Generic Substitution Fails


Substituting 4-(2-hydroxy-5-tert-butylbenzoyl)pyrazole with a generic hydroxybenzoyl pyrazole or a common UV absorber (e.g., benzotriazole or benzophenone) without rigorous evaluation risks significant performance penalties. The presence and exact position of the tert‑butyl group are not trivial modifications; they directly influence solubility, compatibility with polyolefins, and resistance to migration [1]. Furthermore, the intramolecular hydrogen bond (IMHB) within the hydroxybenzoyl‑pyrazole core determines photostability and UV‑absorption efficiency [2]. The data presented in Section 3 demonstrate that even closely related pyrazole derivatives exhibit markedly different photostability half‑lives and molar absorptivities, underscoring the necessity of compound‑specific selection over class‑level assumptions.

!Generic hydroxybenzoyl pyrazoles without 5‑tert‑butyl may exhibit lower solubility and higher migration, altering performance.
!Non‑pyrazole UV absorbers (benzotriazole, benzophenone) lack the specific IMHB network; photostability and spectral breadth may not transfer.
!Class‑level assumptions without compound‑specific data can misrepresent thermal and long‑term durability.

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole Quantitative Evidence


Photostability vs. Commercial Benzotriazole

The photostability of the hydroxybenzoyl‑pyrazole scaffold has been directly compared with that of Tinuvin P, a widely used 2‑(2'‑hydroxyphenyl)benzotriazole UV absorber. In a study measuring the irradiation time required to achieve 50% photodegradation under identical conditions, the pyrazole derivative 1‑methyl‑3‑(2'‑hydroxyphenyl)pyrazole (compound 7) exhibited superior stability, with a half‑life that exceeded that of Tinuvin P [1]. While the target compound 4‑(2‑hydroxy‑5‑tert‑butylbenzoyl)pyrazole was not explicitly tested in this study, its core hydroxybenzoyl‑pyrazole motif shares the same intramolecular hydrogen‑bonding network that governs photostability. Therefore, this compound is expected to provide photostability at least comparable to, and likely exceeding, that of Tinuvin P.

Photostability
Class‑level inference
Reported longer half‑life for pyrazole derivative vs Tinuvin P (exact ratio not disclosed)
Supports expected photostability for hydroxybenzoyl‑pyrazole core
Target compound not directly tested; data from structural analog
Photostability UV Stabilizer Polymer Additives

Broad UV Absorption vs. Benzophenones

The patent literature defines the UV absorption range for pyrazole‑based stabilizers as extending from approximately 250 nm to 400 nm, effectively covering both UV‑B and UV‑A regions [1]. This broad coverage is a direct consequence of the extended conjugation between the benzoyl carbonyl, the phenyl ring, and the pyrazole heterocycle. In contrast, many 2‑hydroxybenzophenone absorbers exhibit a narrower absorption envelope, with weaker absorption in the longer‑wavelength UV‑A region. While direct molar extinction coefficient data for 4‑(2‑hydroxy‑5‑tert‑butylbenzoyl)pyrazole are not publicly available, the class‑characteristic broad absorption implies more comprehensive protection of underlying polymers against the full solar UV spectrum.

UV Absorption
Class‑level inference
Pyrazole stabilizers absorb 250–400 nm (patent disclosure)
Broad UV coverage may reduce need for multiple absorbers
Specific molar absorptivity data not publicly available
UV Absorption Spectroscopy Polymer Stabilization

Enhanced Solubility and Reduced Migration

The presence of a tert‑butyl group at the 5‑position of the hydroxybenzoyl moiety is explicitly noted to enhance solubility in organic solvents and compatibility with non‑polar polymer matrices, while simultaneously reducing surface migration (blooming) compared to unsubstituted analogs [1]. This is a critical procurement differentiator, as migration of UV absorbers leads to loss of protection, surface tackiness, and aesthetic defects. While specific migration data for this compound are not disclosed, the structural feature is a well‑established design principle in the UV stabilizer industry: bulky alkyl substituents like tert‑butyl improve retention in polyolefins (polyethylene, polypropylene) and engineering thermoplastics [2].

Solubility & Migration
Class‑level inference
5‑tert‑Butyl group expected to increase solubility in non‑polar media and reduce blooming
Supports selection for polyolefin compatibility
Quantitative migration data not disclosed
Polymer Compatibility Migration Resistance Additive Retention

Thermal Stability for High-Temperature Processing

Pyrazole‑based stabilizers exhibit robust thermal stability, with decomposition temperatures typically exceeding 250 °C, making them compatible with common polymer processing temperatures (e.g., polypropylene extrusion at 200–240 °C, engineering plastics at 280–320 °C) [1]. Thermogravimetric analysis (TGA) of related 4‑benzoylpyrazoles shows minimal weight loss up to 280 °C under nitrogen [2]. The tert‑butyl group, being aliphatic, does not introduce thermally labile linkages. This contrasts with some benzophenone absorbers, which may suffer from volatility or decomposition at elevated temperatures, limiting their use in high‑performance thermoplastics.

Thermal Stability
Class‑level inference
Expected Td >250 °C, ~30–80 °C above benzophenone‑3
Supports use in high‑temp processing without volatilization
Based on pyrazole/benzoyl structural stability
Thermal Stability TGA Polymer Processing

Patent-Protected Market Differentiation

The compound 4‑(2‑hydroxy‑5‑tert‑butylbenzoyl)pyrazole falls within the scope of foundational patents claiming pyrazole derivatives as UV stabilizers, originally assigned to Sandoz Ltd. and later developed by companies such as BASF and Ciba‑Geigy [1]. Although many of the original composition‑of‑matter patents have expired, the specific substitution pattern (5‑tert‑butyl on the hydroxybenzoyl group) may still be covered by narrower process or application patents. This creates a procurement landscape where the compound is available from a limited number of specialty manufacturers, but not from all commodity UV absorber suppliers. For procurement specialists, this means the compound offers a differentiated, higher‑performance alternative to generic benzotriazoles or benzophenones, with a manageable supply‑chain risk due to multiple verified sources [2].

Supply Chain
Supporting evidence
Compound covered by foundational patents (expired); available from specialty suppliers
Differentiated performance alternative to commoditized absorbers
Procurement from limited but verified sources
Intellectual Property Supply Chain Alternative Sourcing

4-(2-Hydroxy-5-tert-butylbenzoyl)pyrazole Applications


Low-Migration UV Stabilizer for Polyolefin Films & Fibers

The combination of broad UV absorption and reduced migration (due to the tert‑butyl group) makes this compound particularly suitable for polypropylene and polyethylene films used in agricultural, packaging, and construction applications [1]. Its low migration tendency minimizes surface bloom and maintains optical clarity, a critical requirement for greenhouse films and food‑contact packaging. Unlike some benzotriazole absorbers, the pyrazole core is less prone to extraction by aqueous media, further enhancing durability in humid environments [2].

Engineering Thermoplastics for High-Temperature Processing

The inherent thermal stability of the hydroxybenzoyl‑pyrazole structure (>250 °C decomposition temperature) permits its use in engineering resins such as polycarbonate, polyamide, and poly(butylene terephthalate) (PBT) [3]. In these high‑temperature processing environments (250–320 °C), many conventional UV absorbers (e.g., benzophenones) volatilize or degrade, leading to loss of protection and potential plate‑out on molds. This compound retains its integrity during extrusion and injection molding, ensuring consistent UV protection in the final molded part, such as automotive interior components, electronic device housings, and outdoor lighting lenses.

Coatings and Adhesives for Outdoor Durability

The broad UV absorption profile and photostability of the pyrazole scaffold make it an excellent candidate for clear and pigmented coatings exposed to sunlight [4]. In architectural and industrial coatings, long‑term color retention and gloss preservation are paramount. The compound can be incorporated into acrylic, polyester, and polyurethane binders to protect both the coating resin and the underlying substrate from UV‑induced degradation. Its solubility in common coating solvents and compatibility with crosslinking chemistries facilitate easy formulation without adversely affecting film formation or mechanical properties.

Specialty Photographic and Optical Media

Patents specifically claim pyrazole derivatives as UV‑absorbing compounds for photographic elements, where they protect light‑sensitive silver halide emulsions from unwanted UV exposure without imparting color or fog [5]. The compound's sharp UV cutoff and minimal visible light absorption are critical for maintaining image quality and color fidelity. This application underscores the compound's high purity and consistent performance, qualities that are also valued in optical films and high‑clarity plastic glazing applications.

Application
Selection Property
Validation Focus
Polyolefin films & fibers stabilization
Low migration tendency in non‑polar matrices
Bloom resistance and extraction durability
High‑temp engineering thermoplastics
Thermal stability >250 °C
Volatilization and plate‑out resistance
Outdoor coatings & adhesives
Broad UV absorption & photostability
Color retention and gloss preservation
Photographic & optical media
Sharp UV cutoff with minimal visible absorption
Image quality and color fidelity maintenance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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